molecular formula C14H18O2 B14511742 Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 62677-77-4

Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No.: B14511742
CAS No.: 62677-77-4
M. Wt: 218.29 g/mol
InChI Key: QFDVCVXVIISPAE-UHFFFAOYSA-N
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Description

Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a 6-methyl-2,3-dihydro-1H-inden-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate typically involves the esterification of 6-methyl-2,3-dihydro-1H-inden-1-yl acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-methyl-2,3-dihydro-1H-inden-1-yl acetic acid or 6-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 6-methyl-2,3-dihydro-1H-inden-1-yl ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2,3-dihydro-1H-inden-1-yl)acetate
  • Methyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate
  • Ethyl (6-methyl-1H-indene-1-yl)acetate

Uniqueness

This compound is unique due to the presence of the 6-methyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

CAS No.

62677-77-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetate

InChI

InChI=1S/C14H18O2/c1-3-16-14(15)9-12-7-6-11-5-4-10(2)8-13(11)12/h4-5,8,12H,3,6-7,9H2,1-2H3

InChI Key

QFDVCVXVIISPAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC2=C1C=C(C=C2)C

Origin of Product

United States

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